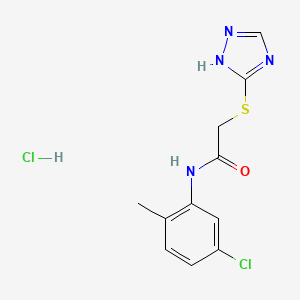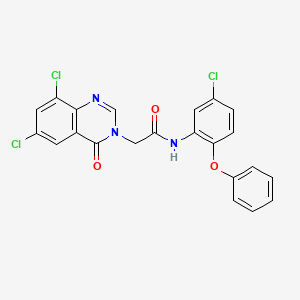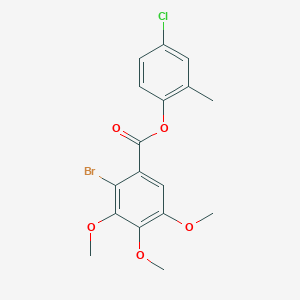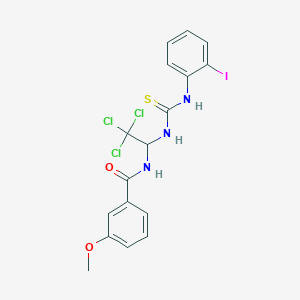
dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-ジメチルフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルは、ジメチルフェニル基とヨード基が置換したピラゾール環を含むユニークな構造を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
1-(2,4-ジメチルフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、環化反応によるピラゾール環の形成、続いてハロゲン化反応によるヨード基の導入です。ジメチルフェニル基は、通常、フリーデル・クラフツアルキル化またはアシル化反応によって導入されます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件が用いられる場合があります。これには、触媒の使用、温度の制御、反応を促進するための特定の溶媒の使用が含まれます。合成プロセスのスケーラビリティは産業用途にとって重要であり、連続フロー化学技術が効率を高めるために採用される場合があります。
化学反応の分析
反応の種類
1-(2,4-ジメチルフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変換したりするために酸化することができます。
還元: 還元反応は、特定の置換基を除去または変更するために使用できます。
置換: ヨード基は、求核置換反応により他の求核剤と置換することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化アルミニウムリチウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤がよく使用されます。
置換: アミン、チオール、ハロゲン化物などの求核剤は、置換反応で使用でき、多くの場合、塩基または触媒の存在下で行われます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってカルボン酸やケトンが生成される場合があり、一方、置換反応では、アミンやエーテルなどのさまざまな官能基が導入される可能性があります。
科学研究における用途
1-(2,4-ジメチルフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルは、いくつかの科学研究で用いられています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素相互作用の研究や生化学アッセイにおけるプローブとして使用できます。
産業: 特定の特性を持つ特殊化学品や材料の生産に使用できます。
科学的研究の応用
Dimethyl 1-(2,4-dimethylphenyl)-5-iodo-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
1-(2,4-ジメチルフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物の構造により、特定の部位に結合し、生物学的経路を阻害または活性化できる可能性があります。関与する正確な経路は、特定の用途と標的に依存します。
類似化合物との比較
類似化合物
1-(2,4-ジメチルフェニル)-1H-ピラゾール-3,4-ジカルボン酸ジメチル: ヨード基を欠いており、反応性や用途が異なる可能性があります。
1-(2,4-ジメチルフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸: エステル基の代わりにカルボン酸基を含んでおり、溶解性や反応性に影響を与えます。
1-(2,4-ジメチルフェニル)-1H-ピラゾール-3,4-ジカルボン酸ジメチル: 類似の構造ですが、ヨード基がなく、化学的挙動が異なります。
独自性
1-(2,4-ジメチルフェニル)-5-ヨード-1H-ピラゾール-3,4-ジカルボン酸ジメチルにおけるヨード基の存在は、他の類似化合物ではできない特定の反応を起こすことができるため、この化合物をユニークなものにしています。
特性
分子式 |
C15H15IN2O4 |
|---|---|
分子量 |
414.19 g/mol |
IUPAC名 |
dimethyl 1-(2,4-dimethylphenyl)-5-iodopyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H15IN2O4/c1-8-5-6-10(9(2)7-8)18-13(16)11(14(19)21-3)12(17-18)15(20)22-4/h5-7H,1-4H3 |
InChIキー |
IHBKDTUACUIKNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12007732.png)



![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007763.png)


![Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)




